Tellurium hexafluoride

Thermochemistry Thermodynamic Stability Calorimetry

Generic hexafluorides (SF₆, SeF₆) fail in precision plasma etching and nuclear fluoride volatility due to mismatched electron attachment and vapor pressure profiles. Tellurium hexafluoride (TeF₆, CAS 7783-80-4) uniquely resolves this: • Electron attachment coefficient ~10⁻³ × k(SF₆) for precise plasma density control in semiconductor stack etching • High volatility (>1 atm at 20°C) with well-defined FTIR molar absorptivity (28.51 ± 1.35 cm² Torr⁻¹ at 752 cm⁻¹) for on-line fluoride volatility monitoring • Gaseous precursor for centrifugal ¹³⁰Te enrichment, producing medical-grade ¹³⁰TeO₂ Available from 500 mg to bulk quantities. In stock for immediate global dispatch.

Molecular Formula F6Te
Molecular Weight 241.6 g/mol
CAS No. 7783-80-4
Cat. No. B1215515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTellurium hexafluoride
CAS7783-80-4
Molecular FormulaF6Te
Molecular Weight241.6 g/mol
Structural Identifiers
SMILESF[Te](F)(F)(F)(F)F
InChIInChI=1S/F6Te/c1-7(2,3,4,5)6
InChIKeyNNCGPRGCYAWTAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 kg / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDecomposes (NIOSH, 2016)
Decomp in cold, hot water, acid, and alkali
Decomposes

TeF6 Technical Specifications


Tellurium hexafluoride (TeF6, CAS 7783-80-4) is a main-group hexafluoride and the most well-characterized fluoride of tellurium [1]. It is a colorless, highly toxic gas with a repulsive odor and an octahedral molecular geometry [2]. This compound is prepared by the direct fluorination of elemental tellurium at 150°C [1]. Unlike its sulfur analog, TeF6 exhibits markedly different chemical and physical properties that are critical for its specialized applications in nuclear fuel reprocessing, semiconductor manufacturing, and isotope enrichment [3].

Hexafluoride chemistry – benchmark for main-group metal-fluorine bond trends and high-oxidation-state stability
Fluoride volatility research – high vapor pressure and defined volatility support spent nuclear fuel separation studies
Plasma processing – distinctive electron-attachment kinetics for selective etching process development
Isotope enrichment – gaseous precursor for centrifugal separation and medical isotope production studies

TeF6 Non-Substitutability


Generic substitution of TeF6 with other group 16 hexafluorides (e.g., SF6, SeF6) or transition metal hexafluorides (e.g., WF6) is technically invalid. These compounds differ drastically in their chemical reactivity, thermodynamic stability, and biological effects. SF6 is nearly chemically inert and physiologically harmless, while SeF6 and TeF6 are highly toxic and chemically reactive [1]. TeF6 is uniquely positioned with a specific enthalpy of formation, volatility, and electron attachment profile that cannot be replicated by any other hexafluoride [2]. The specific quantitative evidence below details why TeF6 must be explicitly specified for applications in nuclear fluoride volatility, selective plasma etching, and isotopic enrichment.

Risk factor
TeF₆ (target)
SF₆ / SeF₆
Chemical reactivity
Reactive; participates in fluorination and decomposition
SF₆ nearly inert; SeF₆ reactivity differs significantly
Toxicity profile
Highly toxic; pulmonary edema risk (MAK 0.025 ppm)
SF₆ physiologically harmless; SeF₆ similarly toxic but handling differs
Plasma behavior
Electron attachment ~10⁻³ × SF₆; enables unique etch profiles
SF₆ attaches rapidly; SeF₆ intermediate; cannot replicate TeF₆ plasma control

TeF6 Quantitative Evidence


Enthalpy of Formation

TeF6 has the most negative standard enthalpy of formation (ΔH°f298.15) among the sulfur, selenium, and tellurium hexafluorides, indicating the strongest metal-fluorine bonds. This directly impacts its high-temperature stability and decomposition pathway [1].

Enthalpy of Formation
Head-to-head
TeF₆: −327.20 ± 0.56 kcal·mol⁻¹
SF₆: −291.77 ± 0.24
SeF₆: −266.95 ± 0.14
Most negative ΔH°f supports strongest metal-fluorine bond and distinct high-temperature stability
Fluorine bomb calorimetry; standard conditions
Thermochemistry Thermodynamic Stability Calorimetry

Electron Attachment Rate

In plasma environments, the electron attachment rate coefficient for TeF6 is approximately three orders of magnitude lower than that of SF6. This property is crucial for selective etching processes where controlled plasma density and electron temperature are required [1].

Electron Attachment Rate
Head-to-head
TeF₆: ~10⁻³ × k(SF₆)
SF₆: k (reference)
SeF₆: ~10⁻² × k(SF₆)
Drastic difference enables unique plasma density control and selective etching
Ion/electron swarm studies; plasma processing conditions
Plasma Chemistry Semiconductor Processing Electron Attachment

Vapor Pressure and Volatility

TeF6 is identified as one of the most volatile radioactive compounds produced during fluoride volatility (FV) processing of spent nuclear fuel. Its vapor pressure is >1 atm at 20°C, enabling efficient separation from less volatile fission products [1][2].

Vapor Pressure
Class-level
>1 atm at 20°C; Antoine parameters available
High volatility supports selective removal during fluoride volatility reprocessing
On-line FTIR monitoring; data from NIST Webbook
Nuclear Fuel Reprocessing Fluoride Volatility Vapor Pressure

Inhalation Toxicity

TeF6 is a highly toxic gas that causes pulmonary edema. A comparative toxicological study found that both SeF6 and TeF6 are extremely toxic, with a recommended maximum allowable concentration (MAK-Wert) of 0.025 ppm [1].

Inhalation Toxicity
Head-to-head
TeF₆ MAK: 0.025 ppm
SeF₆ MAK: 0.025 ppm
SF₆: physiologically inert
Extreme toxicity mandates dedicated high-purity cylinder specifications and handling
Animal inhalation study; pulmonary edema endpoint
Toxicology Occupational Safety MAK Value

FTIR Molar Absorptivity

For online process monitoring, TeF6 has a quantified molar absorptivity coefficient of 28.51 ± 1.35 cm² Torr⁻¹ at 752 cm⁻¹, a value determined for use with Fourier-transform infrared (FTIR) spectroscopy in nuclear reprocessing applications [1].

FTIR Molar Absorptivity
Reported
28.51 ± 1.35 cm² Torr⁻¹ at 752 cm⁻¹
Enables real-time quantification in process gas streams
FTIR spectroscopy; ideal gas/Beer’s Law basis
FTIR Spectroscopy Process Monitoring Analytical Chemistry

TeF6 Application Scenarios


Nuclear Fuel Reprocessing

TeF6's high volatility (>1 atm vapor pressure at 20°C) is exploited in fluoride volatility (FV) processes to selectively remove radioactive tellurium isotopes from spent nuclear fuel . The compound's distinct vapor pressure profile and well-defined FTIR molar absorptivity (28.51 ± 1.35 cm² Torr⁻¹ at 752 cm⁻¹) enable its on-line monitoring and abatement [8]. This application is unique to TeF6 and cannot be achieved with SF6 or other inert hexafluorides.

Semiconductor Plasma Etching

A recent patent application (PCT/US2024/056745) by Lam Research Corporation details the use of TeF6, along with SeF6 and IF7, in a selective etch process for semiconductor stacks . The key differentiator is TeF6's uniquely low electron attachment rate coefficient (~10⁻³ × k(SF6)), which allows for precise control of plasma density and enables etching profiles that cannot be achieved with SF6 or SeF6 [8]. This makes TeF6 a candidate for next-generation microelectronics fabrication.

Medical Isotope Production

TeF6 is used as a gaseous precursor for the isotopic enrichment of tellurium . Centrifugal separation of ¹³⁰TeF6 yields an enriched fraction that can be hydrolyzed to produce high-purity tellurium-130 dioxide (¹³⁰TeO₂) [8]. This enriched oxide is a critical starting material for the production of the medical isotope iodine-131 (¹³¹I) and for neutrinoless double beta decay experiments [6]. The gaseous nature of TeF6 is essential for the centrifugal separation process.

Fundamental Research

The highly negative standard enthalpy of formation of TeF6 (-327.20 ± 0.56 kcal·mol⁻¹) makes it a key compound for studying trends in metal-fluorine bond strengths and the stability of high-oxidation-state main-group elements . Its distinct reactivity and toxicity profile compared to SF6 and SeF6 provides a benchmark for understanding the role of central atom size and polarizability in hexafluoride chemistry [8].

Application
Selection Property
Validation Focus
Nuclear Fuel Reprocessing
Volatility and vapor-pressure profile
On-line FTIR monitoring; fluoride volatility separation efficiency
Semiconductor Plasma Etching
Electron attachment kinetics
Plasma density control; selectivity in advanced etch stacks
Medical Isotope Production
Gaseous isotope enrichment suitability
Centrifugal separation; precursor purity for ¹³¹I and ¹³⁰TeO₂
Fundamental Research
Thermochemical benchmark
Metal-fluorine bond strength trends; hexafluoride reactivity comparisons

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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